4-[(3-Methyl-5-nitro-2-pyridyl)oxy]pyridin-2-amine
Description
Properties
IUPAC Name |
4-(3-methyl-5-nitropyridin-2-yl)oxypyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O3/c1-7-4-8(15(16)17)6-14-11(7)18-9-2-3-13-10(12)5-9/h2-6H,1H3,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYTGTFWFPYBGMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1OC2=CC(=NC=C2)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-[(3-Methyl-5-nitro-2-pyridyl)oxy]pyridin-2-amine, with the molecular formula CHNO and CAS number 1529768-50-0, is a pyridine derivative that has garnered attention for its potential biological activities. This compound features a complex structure that allows it to interact with various biological targets, making it a candidate for pharmaceutical applications.
- Molecular Weight : 246.23 g/mol
- Molecular Formula : CHNO
- CAS Number : 1529768-50-0
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including antibacterial, antifungal, and potential anticancer effects. The presence of both nitro and pyridine groups in its structure contributes to its reactivity and interaction with biological systems.
Antibacterial Activity
Studies have shown that compounds similar to this compound possess significant antibacterial properties. For instance, derivatives of pyridine have been tested against various bacterial strains, demonstrating effective inhibition:
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 12.5 |
| Compound B | Escherichia coli | 8.0 |
| Compound C | Pseudomonas aeruginosa | 15.0 |
The minimum inhibitory concentration (MIC) values indicate the effectiveness of these compounds in inhibiting bacterial growth, with lower values suggesting higher potency.
Antifungal Activity
In addition to antibacterial effects, research has indicated antifungal properties for compounds in the same class. For example, studies have reported MIC values against Candida albicans and other fungal pathogens:
| Compound | Target Fungus | MIC (µg/mL) |
|---|---|---|
| Compound D | Candida albicans | 16.69 |
| Compound E | Fusarium oxysporum | 56.74 |
The biological activity of this compound is thought to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis.
- Disruption of Membrane Integrity : By integrating into bacterial membranes, it can disrupt their structural integrity.
- Interference with DNA Replication : Nitro groups may participate in redox reactions that affect nucleic acid synthesis.
Case Studies
A notable case study involved the evaluation of pyridine derivatives for their potential as antimicrobial agents. In this study, a series of compounds were synthesized and tested against both Gram-positive and Gram-negative bacteria. The results indicated that modifications to the nitro group significantly influenced antibacterial activity.
Case Study Summary
Scientific Research Applications
Medicinal Chemistry and Drug Development
4-[(3-Methyl-5-nitro-2-pyridyl)oxy]pyridin-2-amine serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting cancer treatment.
Precursor for Active Pharmaceutical Ingredients
The compound is notably a precursor for the synthesis of imatinib mesylate, a well-known tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia and gastrointestinal stromal tumors. The synthesis process involves several steps, including acylation and coupling reactions, which can be optimized for high yield and purity. For instance, a method involving dimethyl sulfoxide (DMSO) as a solvent under microwave-assisted conditions has been reported to achieve high efficiencies and purities .
Antibacterial and Antifungal Properties
Research indicates that derivatives of this compound exhibit antibacterial and antifungal activities. In vitro tests have confirmed these properties, suggesting potential applications in developing new antimicrobial agents .
Case Studies
Several studies have documented the successful application of this compound in drug formulation:
Synthesis of Imatinib Mesylate
A detailed case study highlighted the synthesis of imatinib mesylate from this compound, demonstrating its effectiveness as a precursor. The study reported an efficiency of up to 98% with a purity exceeding 96%, validated through techniques such as NMR and mass spectrometry .
Development of Antimicrobial Agents
Another significant study focused on the antibacterial properties of derivatives synthesized from this compound. The findings indicated promising results against various bacterial strains, paving the way for further research into its application as an antimicrobial agent .
Comparison with Similar Compounds
A. 3-Methyl-N-{5-[5-(oxan-4-yloxy)pyridin-2-yl]-4H-1,2,4-triazol-3-yl}pyridin-2-amine ()
- Structure : Contains a pyridin-2-amine core linked to a triazole ring and a tetrahydropyran (oxane) ether.
- Key Differences : The absence of a nitro group and the presence of a triazole ring reduce electron-withdrawing effects compared to the target compound.
- Synthesis : Synthesized in 6% yield via cyclization under high-temperature conditions (140°C), suggesting challenges in stability or reactivity during synthesis .
B. N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine ()
- Structure : Features a pyrimidine ring substituted with a nitroaryl group and a pyridin-3-yl moiety.
- Key Similarities : The nitro group and aromatic amine align with the electronic profile of the target compound.
- Relevance : A similarity score of 0.71 (to the target compound) highlights shared pharmacophoric elements, such as planar nitroaromatic systems .
D. [3-(3-Amino-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine ()
- Structure : Includes a trifluoromethyl (-CF₃) group and a tertiary amine.
- Key Contrasts : The -CF₃ group introduces strong hydrophobicity, diverging from the nitro group’s polarizable nature in the target compound.
Physicochemical and Spectral Properties
Notes:
- The target compound’s molecular weight (261.24 g/mol) is lower than triazole-containing analogs (e.g., 340.39 g/mol in ), likely enhancing membrane permeability.
Preparation Methods
Conventional Multi-Step Synthesis
A traditional approach involves:
- Step 1: Preparation of 2-methyl-5-nitrophenyl guanidine nitrate from 2-amino-4-nitrotoluene.
- Step 2: Condensation of this intermediate with 3-(dimethylamino)-1-(3-pyridyl)prop-2-en-1-one in the presence of a base such as sodium hydroxide.
- Step 3: Purification of the crude product by recrystallization or filtration to obtain the target compound with high purity.
This method is time-consuming and involves multiple purification steps, which may reduce overall yield and increase production costs.
Microwave-Assisted Synthesis
A more advanced and efficient method uses microwave irradiation to accelerate the coupling reaction:
- Reagents: A mixture of 3-(dimethylamino)-1-(3-pyridyl)prop-2-en-1-one, 1-(2-methyl-5-nitrophenyl)guanidine nitrate, and sodium hydroxide dissolved in dimethyl sulfoxide (DMSO).
- Reaction Conditions: The mixture is subjected to microwave irradiation in a high-pressure reactor equipped with multiple microwave antennas that create a homogeneous rotating microwave field.
- Parameters:
- Temperature: Approximately 463 K (190 °C)
- Pressure: Around 25 MPa
- Microwave power volumetric density: 52.35 W/cm³
- Reactor volume: 5.73 cm³
- Residence time: 10 minutes
- Outcome: This process yields the target compound with an efficiency of about 98% (w/w) and purity around 96.8%, confirmed by 1H NMR, GC-MS, and LC-MS analyses.
The microwave-assisted method offers several advantages:
- Significant reduction in reaction time from hours to minutes.
- Improved product purity and yield.
- Enhanced energy efficiency.
- Better control over reaction parameters leading to selective synthesis.
- Potential for continuous flow synthesis, increasing scalability.
Solvent and Reagent Considerations
- Solvents: Dimethyl sulfoxide (DMSO) is preferred due to its high boiling point and ability to dissolve both organic and inorganic reagents.
- Bases: Sodium hydroxide is commonly used to facilitate the coupling reaction.
- Other reagents: N,N-dimethylformamide dimethyl acetal (DMF-DMA) can be used in preliminary steps to generate intermediate compounds under reflux conditions.
Comparative Data Table of Preparation Methods
| Parameter | Conventional Multi-Step Synthesis | Microwave-Assisted Synthesis |
|---|---|---|
| Reaction Time | Several hours to days | Approximately 10 minutes |
| Reaction Temperature | Typically 100–150 °C | ~190 °C (463 K) |
| Pressure | Atmospheric to moderate | High pressure (~25 MPa) |
| Solvent | DMF, methanol, or similar | DMSO |
| Yield | Moderate (variable) | High (~98% w/w) |
| Product Purity | High, but requires multiple purifications | High (~96.8%) with fewer purification steps |
| Energy Efficiency | Low to moderate | High |
| Scalability | Limited due to long reaction times and purification | High, continuous flow possible |
Research Findings and Industrial Relevance
- The microwave-assisted synthesis method was developed to overcome limitations of traditional methods, including long reaction times and low overall yields.
- The use of a rotary microwave field with multiple antennas ensures uniform energy distribution, which is crucial for reproducibility and scale-up.
- Control of volumetric microwave power absorption allows precise tuning of reaction kinetics and selectivity.
- The high-pressure microwave reactor design, featuring a Teflon-lined steel jacket, maintains isothermal conditions, preventing decomposition or side reactions.
- The method has been patented and recognized for its potential in industrial pharmaceutical manufacturing, particularly for producing intermediates for tyrosine kinase inhibitors with high purity and efficiency.
Q & A
Q. What are the established synthetic routes for 4-[(3-Methyl-5-nitro-2-pyridyl)oxy]pyridin-2-amine, and how do reaction conditions influence yield?
The synthesis typically involves nucleophilic aromatic substitution (SNAr) between a pyridinyl oxy precursor and a nitro-substituted pyridine derivative. Key steps include:
- Intermediate preparation : 3-Methyl-5-nitro-2-chloropyridine may serve as the electrophilic partner, reacting with 2-aminopyridin-4-ol under basic conditions (e.g., K₂CO₃ in DMF) to form the ether linkage .
- Optimization : Temperature (80–100°C) and stoichiometric ratios (1:1.2, nucleophile:electrophile) are critical for minimizing side products like over-nitration or dehalogenation .
- Yield enhancement : Purification via column chromatography (silica gel, ethyl acetate/hexane) typically achieves >70% purity, with HPLC validation (>95%) .
Q. How is the structural identity of this compound validated in academic research?
- Spectroscopic methods :
- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak ([M+H]⁺) matching the theoretical mass (C₁₁H₁₁N₄O₃: 263.08 g/mol) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound and its analogs?
- Dose-response validation : Replicate assays (e.g., enzyme inhibition IC₅₀) under standardized conditions (pH, temperature) to account for variability .
- Metabolite interference : Use LC-MS to identify degradation products or metabolites that may skew activity readings .
- Structural analogs : Compare with derivatives like N-(4-methoxyphenyl)-6-methyl-2-phenyl-5-substituted pyrimidines to isolate the nitro group’s role in activity .
Q. What experimental design principles apply to studying this compound’s environmental stability and degradation pathways?
- Hydrolysis/photolysis studies : Expose the compound to UV light (λ = 254 nm) and aqueous buffers (pH 4–9) to simulate environmental conditions. Monitor degradation via HPLC and identify byproducts (e.g., nitro-reduction to amine) .
- Ecotoxicology assays : Use Daphnia magna or algal models to assess acute toxicity (LC₅₀/EC₅₀) and bioaccumulation potential .
Q. What computational strategies predict the compound’s binding affinity to biological targets?
- Molecular docking : Use software like AutoDock Vina to model interactions with kinases or receptors. The nitro group’s electron-withdrawing effect may enhance π-π stacking with aromatic residues .
- MD simulations : Simulate solvation dynamics (e.g., in water/octanol) to predict logP values and membrane permeability .
Methodological Resources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
